molecular formula C20H21BrN2OS B2998541 (E)-1-(2,4-dimethylphenyl)-2-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)ethanone hydrobromide CAS No. 474878-52-9

(E)-1-(2,4-dimethylphenyl)-2-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)ethanone hydrobromide

Cat. No. B2998541
CAS RN: 474878-52-9
M. Wt: 417.37
InChI Key: ZEHIHZWHGCCYJM-ANVLNOONSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(2,4-dimethylphenyl)-2-(4-methyl-2-(phenylimino)thiazol-3(2H)-yl)ethanone hydrobromide is a useful research compound. Its molecular formula is C20H21BrN2OS and its molecular weight is 417.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of thiazole derivatives involves the condensation of various carbonyl compounds with thiocarbamides, leading to compounds with potential applications in medicinal chemistry and as intermediates in organic synthesis (Potikha, Turov, & Kovtunenko, 2008). These reactions provide a framework for the synthesis of structurally related compounds, including the one .

Heterocyclic Chemistry Applications

  • Compounds structurally related to the one you're inquiring about have been used to synthesize various heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives. These reactions demonstrate the versatility of thiazole derivatives as building blocks for synthesizing complex heterocycles with potential applications in drug discovery and development (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

Antimicrobial and Antitumor Activities

  • Some thiazole derivatives exhibit antimicrobial and antitumor activities, making them of interest for pharmaceutical research. For example, thiazolo-pyrimidine analogues have been synthesized and shown to possess broad-spectrum antibacterial and antifungal properties, underscoring their potential as leads for developing new antimicrobial agents (Bhadraiah et al., 2020).

Chemical Characterization and Potential Applications

  • The chemical characterization of new diheteroaryl thienothiophene derivatives, related by the core structure to the compound of interest, has been carried out, indicating the potential of these molecules for applications in materials science and as intermediates in the synthesis of more complex molecules (Mabkhot, Al-Majid, & Alamary, 2011).

properties

IUPAC Name

1-(2,4-dimethylphenyl)-2-(4-methyl-2-phenylimino-1,3-thiazol-3-yl)ethanone;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS.BrH/c1-14-9-10-18(15(2)11-14)19(23)12-22-16(3)13-24-20(22)21-17-7-5-4-6-8-17;/h4-11,13H,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHIHZWHGCCYJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CN2C(=CSC2=NC3=CC=CC=C3)C)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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